molecular formula C12H16BrNO3 B6174098 3-(4-bromo-2,6-dimethoxyphenyl)morpholine CAS No. 2358941-69-0

3-(4-bromo-2,6-dimethoxyphenyl)morpholine

Cat. No. B6174098
CAS RN: 2358941-69-0
M. Wt: 302.2
InChI Key:
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Description

3-(4-Bromo-2,6-dimethoxyphenyl)morpholine (BDMP) is an organic compound with a unique chemical structure and a wide range of applications in the scientific research community. It is a heterocyclic compound composed of a morpholine ring with a bromine atom and two methoxy groups attached to the ring. BDMP is used in a variety of experiments, including those related to synthesis, biochemical and physiological effects, and more.

Scientific Research Applications

3-(4-bromo-2,6-dimethoxyphenyl)morpholine has a wide range of applications in scientific research. It can be used in organic synthesis as a starting material for synthesizing other compounds, such as amides, thioamides, and phosphates. It can also be used as a catalyst in a variety of reactions, such as the Diels-Alder reaction, the Michael addition reaction, and the Morita-Baylis-Hillman reaction. In addition, 3-(4-bromo-2,6-dimethoxyphenyl)morpholine has been used in the study of biochemical and physiological processes, such as the inhibition of the enzyme acetylcholinesterase and the regulation of cell proliferation.

Mechanism of Action

The mechanism of action of 3-(4-bromo-2,6-dimethoxyphenyl)morpholine is not yet fully understood. However, it is believed that the bromine atom and the two methoxy groups attached to the morpholine ring are responsible for the compound's various effects. The bromine atom is believed to act as an electron acceptor, while the two methoxy groups are believed to act as electron donors. This allows 3-(4-bromo-2,6-dimethoxyphenyl)morpholine to interact with other molecules and affect their properties.
Biochemical and Physiological Effects
3-(4-bromo-2,6-dimethoxyphenyl)morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. In addition, 3-(4-bromo-2,6-dimethoxyphenyl)morpholine has been shown to regulate cell proliferation, modulate the activity of certain receptors, and act as an antioxidant.

Advantages and Limitations for Lab Experiments

The use of 3-(4-bromo-2,6-dimethoxyphenyl)morpholine in lab experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively easy to control. In addition, it is a versatile compound with a wide range of applications in scientific research. However, there are also some limitations to its use. For example, it is a relatively unstable compound, and its effects can vary depending on the reaction conditions.

Future Directions

There are a number of potential future directions for 3-(4-bromo-2,6-dimethoxyphenyl)morpholine research. One possibility is to explore its potential as a drug or therapeutic agent. Another possibility is to study its effects on other biochemical and physiological processes, such as inflammation or cell death. Additionally, further research could be done to improve the stability and efficacy of 3-(4-bromo-2,6-dimethoxyphenyl)morpholine in lab experiments. Finally, it may be possible to use 3-(4-bromo-2,6-dimethoxyphenyl)morpholine to synthesize other compounds, such as polymers or other heterocycles.

Synthesis Methods

The synthesis of 3-(4-bromo-2,6-dimethoxyphenyl)morpholine begins with the condensation of 4-bromo-2,6-dimethoxybenzaldehyde with morpholine in the presence of an acid catalyst such as hydrochloric acid. This reaction produces the desired product, 3-(4-bromo-2,6-dimethoxyphenyl)morpholine, in high yield. The reaction can be further optimized by using a more reactive catalyst, such as p-toluenesulfonic acid, and by controlling the reaction temperature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromo-2,6-dimethoxyphenyl)morpholine involves the reaction of 4-bromo-2,6-dimethoxyaniline with morpholine in the presence of a suitable catalyst.", "Starting Materials": [ "4-bromo-2,6-dimethoxyaniline", "Morpholine", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-bromo-2,6-dimethoxyaniline and morpholine in a suitable solvent.", "Step 2: Add the catalyst to the reaction mixture and stir the mixture at a suitable temperature for a suitable time.", "Step 3: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS RN

2358941-69-0

Product Name

3-(4-bromo-2,6-dimethoxyphenyl)morpholine

Molecular Formula

C12H16BrNO3

Molecular Weight

302.2

Purity

95

Origin of Product

United States

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